molecular formula C20H20N2O5 B14682394 N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-tryptophan CAS No. 39545-09-0

N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-tryptophan

Cat. No.: B14682394
CAS No.: 39545-09-0
M. Wt: 368.4 g/mol
InChI Key: QORDXLCPIFJFDH-SFHVURJKSA-N
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Description

N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-tryptophan is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is a derivative of L-tryptophan, an essential amino acid, and features a methoxyphenyl group, which imparts distinct chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-tryptophan typically involves the protection of the amino group of L-tryptophan followed by the introduction of the methoxyphenyl group. One common method involves the use of protecting groups such as tert-butyloxycarbonyl (Boc) to protect the amino group of L-tryptophan. The protected L-tryptophan is then reacted with 4-methoxybenzyl chloroformate under basic conditions to introduce the methoxyphenyl group. The reaction is typically carried out in an organic solvent such as dichloromethane, and the product is purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more cost-effective reagents and solvents to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-tryptophan can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-tryptophan has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-tryptophan involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with various enzymes and receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-tryptophan is unique due to its combination of the L-tryptophan backbone and the methoxyphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

39545-09-0

Molecular Formula

C20H20N2O5

Molecular Weight

368.4 g/mol

IUPAC Name

(2S)-3-(1H-indol-3-yl)-2-[(4-methoxyphenyl)methoxycarbonylamino]propanoic acid

InChI

InChI=1S/C20H20N2O5/c1-26-15-8-6-13(7-9-15)12-27-20(25)22-18(19(23)24)10-14-11-21-17-5-3-2-4-16(14)17/h2-9,11,18,21H,10,12H2,1H3,(H,22,25)(H,23,24)/t18-/m0/s1

InChI Key

QORDXLCPIFJFDH-SFHVURJKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O

Origin of Product

United States

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